molecular formula C6H7NO2 B12438503 (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine

(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine

Cat. No.: B12438503
M. Wt: 125.13 g/mol
InChI Key: VJBRLHBYLMMWER-UHFFFAOYSA-N
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Description

(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine is an organic compound characterized by the presence of a furan ring substituted with a methyl group and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine typically involves the condensation reaction between 5-methylfurfural and hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions generally include:

  • Temperature: 60-80°C
  • Reaction Time: 2-4 hours
  • Solvent: Water or ethanol

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction can yield the corresponding amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methylfurfural: A precursor in the synthesis of (E)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine.

    Hydroxylamine: A key reagent used in the synthesis.

    2-Methylfuran: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both a furan ring and a hydroxylamine group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBRLHBYLMMWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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